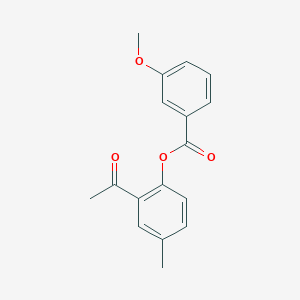
Benzoic acid, 3-methoxy-, 2-acetyl-4-methylphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3-methoxy-, 2-acetyl-4-methylphenyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, featuring a methoxy group, an acetyl group, and a methylphenyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-methoxy-, 2-acetyl-4-methylphenyl ester typically involves esterification reactions. One common method is the Fischer esterification, where benzoic acid reacts with an alcohol in the presence of an acid catalyst. The specific conditions, such as temperature and reaction time, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as catalytic esterification or the use of specialized reagents to improve efficiency and scalability. The choice of method depends on factors like cost, availability of raw materials, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 3-methoxy-, 2-acetyl-4-methylphenyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the ester group into an alcohol or other reduced forms.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary widely but may include the use of catalysts, solvents, and specific temperatures.
Major Products Formed
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 3-methoxy-, 2-acetyl-4-methylphenyl ester has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of various chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which benzoic acid, 3-methoxy-, 2-acetyl-4-methylphenyl ester exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the context, such as its use in medicine or industry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic acid, 4-(acetyloxy)-3-methoxy-, methyl ester
- Benzoic acid, 3-methoxy-, methyl ester
- Benzoic acid, 4-methylphenyl ester
Uniqueness
What sets benzoic acid, 3-methoxy-, 2-acetyl-4-methylphenyl ester apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. Its structure allows for diverse reactivity and interactions, making it a valuable compound in various fields.
Eigenschaften
CAS-Nummer |
88951-98-8 |
|---|---|
Molekularformel |
C17H16O4 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
(2-acetyl-4-methylphenyl) 3-methoxybenzoate |
InChI |
InChI=1S/C17H16O4/c1-11-7-8-16(15(9-11)12(2)18)21-17(19)13-5-4-6-14(10-13)20-3/h4-10H,1-3H3 |
InChI-Schlüssel |
VTDPNHQRKQFCTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)OC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















